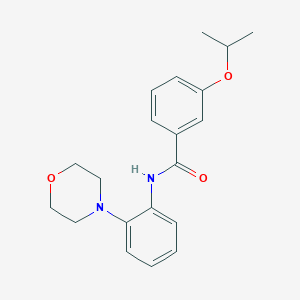![molecular formula C22H14ClN3O2S B278547 3-chloro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B278547.png)
3-chloro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a member of the benzothiophene family and is known to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 3-chloro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide is not fully understood. However, it is believed to exert its anti-tumor activity by inhibiting the activity of certain enzymes that are involved in cell division and proliferation. The compound has also been shown to inhibit the activity of certain inflammatory mediators, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
The compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. The compound has also been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2).
Advantages and Limitations for Lab Experiments
The compound has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. The compound has also been extensively studied, which means that there is a significant amount of data available on its properties and potential applications. However, one limitation of the compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Future Directions
There are several future directions for research on 3-chloro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide. One area of research is to investigate its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of research is to investigate the compound's mechanism of action in greater detail, which may lead to the development of more effective anti-tumor therapies. Additionally, the compound may be used as a starting point for the development of new synthetic compounds with improved properties and potential therapeutic applications.
Synthesis Methods
The synthesis of 3-chloro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide involves a series of chemical reactions. The starting material for the synthesis is 2-amino-5-chlorobenzoic acid, which is reacted with thionyl chloride to form 2-chloro-5-chlorobenzoyl chloride. This intermediate is then reacted with 2-methyl-5-(2-oxo-2,3-dihydro-1H-oxazol-4-yl)aniline to form the key intermediate. The final step involves the reaction of the key intermediate with 2-chloro-1-benzothiophene-3-carboxylic acid to form the target compound.
Scientific Research Applications
The compound has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-tumor activity in various cancer cell lines. The compound has also been shown to possess anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
Product Name |
3-chloro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide |
|---|---|
Molecular Formula |
C22H14ClN3O2S |
Molecular Weight |
419.9 g/mol |
IUPAC Name |
3-chloro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C22H14ClN3O2S/c1-12-8-9-13(22-26-20-16(28-22)6-4-10-24-20)11-15(12)25-21(27)19-18(23)14-5-2-3-7-17(14)29-19/h2-11H,1H3,(H,25,27) |
InChI Key |
HDUIPZAMCYPUHG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-dichloro-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B278465.png)
![N-[(5-iodopyridin-2-yl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B278467.png)
![N-[2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B278468.png)
![2-bromo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B278469.png)
![3-chloro-4-methyl-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B278471.png)
![2-Chloro-N-[4-(3-chloro-benzoylamino)-phenyl]-nicotinamide](/img/structure/B278474.png)

![N-[2-(4-morpholinyl)phenyl]-3-propoxybenzamide](/img/structure/B278480.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B278483.png)
![3-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B278484.png)
![N-[4-(isobutyrylamino)-2-methoxyphenyl]pentanamide](/img/structure/B278485.png)
![N-[4-(butanoylamino)-2-methoxyphenyl]pentanamide](/img/structure/B278486.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-methoxyphenyl]pentanamide](/img/structure/B278488.png)
![N-[3-(isobutyrylamino)phenyl]-4-propoxybenzamide](/img/structure/B278489.png)